molecular formula C9H15N3 B12819923 N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine

N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B12819923
M. Wt: 165.24 g/mol
InChI Key: VNJQEPQWJNDJHZ-UHFFFAOYSA-N
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Description

N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves the use of N,N-dimethylformamide and sulfur as reagents . The reaction conditions often require heating and stirring to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanone, while reduction may yield N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol.

Scientific Research Applications

N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: Similar structure but lacks the tetrahydro moiety.

    N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its tetrahydro moiety may enhance its stability and solubility, making it more suitable for certain applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-methyl-1-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3,(H,11,12)

InChI Key

VNJQEPQWJNDJHZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=C(N1)CCCC2

Origin of Product

United States

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